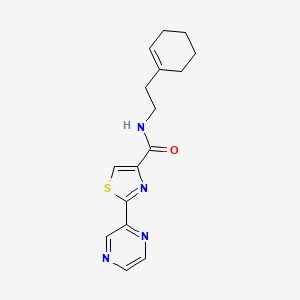
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H18N4OS and its molecular weight is 314.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ethylene Biosynthesis Inhibition
Pyrazinamide, a clinical drug used for tuberculosis treatment, has been identified as an inhibitor of ethylene biosynthesis in Arabidopsis thaliana. This finding suggests that pyrazinamide and its derivatives, including potentially N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, could serve as regulators of plant metabolism, particularly in ethylene biosynthesis. This has significant implications for agriculture, where controlling ethylene levels could reduce postharvest loss by delaying the ripening of fruits and senescence of flowers, thereby extending their shelf lives (Sun et al., 2017).
Antimicrobial and Antifungal Activity
Various pyrazole and thiazole derivatives have demonstrated significant antimicrobial and antifungal activities. These compounds, through their innovative structures, offer promising avenues for the development of new antimicrobial agents. The ability of these compounds to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as their effectiveness against yeast-like and filamentous fungi, highlights their potential as broad-spectrum antimicrobial agents. This indicates that this compound could be explored for similar biological activities, contributing to the development of new antimicrobial therapies (Youssef et al., 2011).
Anticancer Activity
Benzothiazole derivatives, structurally similar to this compound, have shown potent antitumor activities. These compounds have been synthesized and evaluated for their effectiveness against tumorigenic cell lines, offering a basis for the development of novel anticancer agents. The design and synthesis of such compounds, based on their selective cytotoxicity, could lead to the discovery of new therapeutic agents for cancer treatment, suggesting that the specific chemical under discussion might also have potential in this area (Yoshida et al., 2005).
Insecticidal and Nematocidal Activity
Fluorine-containing pyrazole carboxamides, including those structurally related to this compound, have been studied for their fungicidal, insecticidal, and nematocidal activities. Although some of these compounds displayed weak fungicidal activity, they exhibited significant nematocidal activity against Meloidogyne incognita, a common nematode pest. This suggests the potential use of such compounds in agricultural pest management strategies, targeting specific pests to protect crops without harming beneficial organisms (Zhao et al., 2017).
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c21-15(19-7-6-12-4-2-1-3-5-12)14-11-22-16(20-14)13-10-17-8-9-18-13/h4,8-11H,1-3,5-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGNCWNEMZEFQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
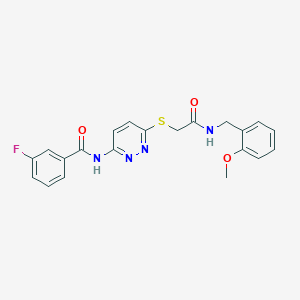
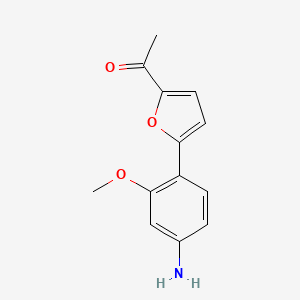
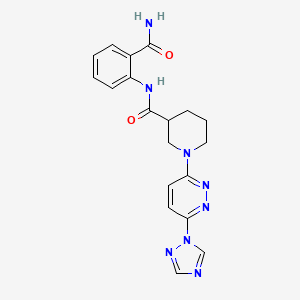
![2-[(5-Butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2869795.png)

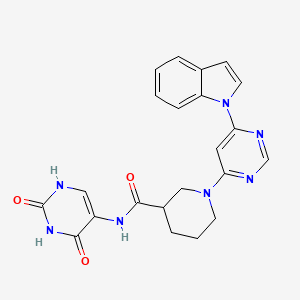
![N-(2-methoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2869800.png)
![5-[[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2869802.png)

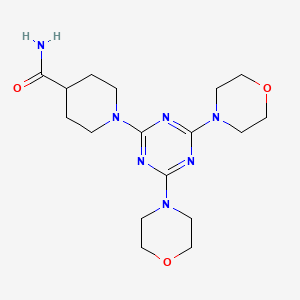


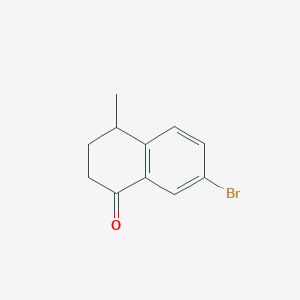
![N-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2869813.png)
